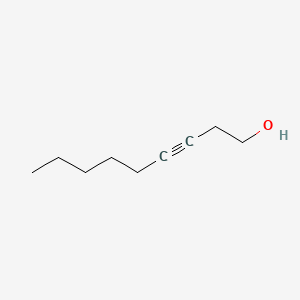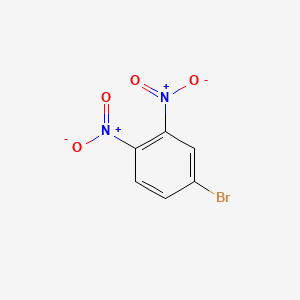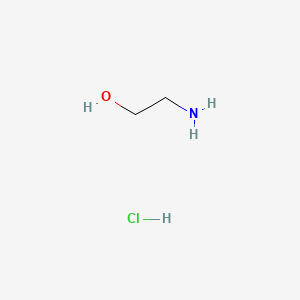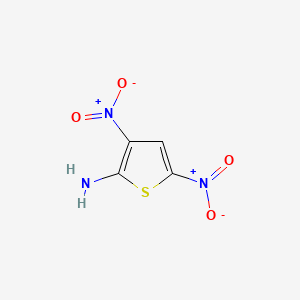
3-Nonin-1-ol
Übersicht
Beschreibung
Non-3-yn-1-ol is a type of alcohol that is used in various applications. It is a versatile chemical compound that has a wide range of uses in the laboratory, industrial and pharmaceutical industries. Non-3-yn-1-ol has a unique chemical structure that allows it to react with many different molecules, making it a useful reagent for many different purposes.
Wissenschaftliche Forschungsanwendungen
Chemische Synthesezwischenprodukt
3-Nonin-1-ol kann als Zwischenprodukt für die organische chemische Synthese verwendet werden . Dies bedeutet, dass es bei der Herstellung anderer komplexer organischer Verbindungen in verschiedenen chemischen Reaktionen eingesetzt werden kann.
Synthese von deuterierten Verbindungen
Es wird bei der Synthese von 3,3,4,4-2H4-Nonanol und 3,3,4,4-2H4-Nonanal verwendet . Deuterierte Verbindungen werden häufig in der Kernmagnetresonanzspektroskopie (NMR) eingesetzt, einer Technik, die zur Bestimmung der physikalischen und chemischen Eigenschaften von Atomen oder Molekülen verwendet wird.
Safety and Hazards
Non-3-yn-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
This compound, also known as Non-3-yn-1-ol, is a chemical with the molecular formula C9H16O . More research is needed to identify its specific targets and their roles in biological systems.
Biochemical Pathways
It’s known that it’s used in the synthesis of 3,3,4,4-2H4-nonanol and 3,3,4,4-2H4-nonanal
Pharmacokinetics
Some physical properties such as boiling point (111-112 °c/20 mmhg) and density (0888 g/mL at 25 °C) have been reported .
Biochemische Analyse
Biochemical Properties
Non-3-yn-1-ol plays a significant role in biochemical reactions, particularly due to its reactive triple bond and hydroxyl group. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, Non-3-yn-1-ol can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes oxidation to form corresponding aldehydes or carboxylic acids. Additionally, its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function .
Cellular Effects
Non-3-yn-1-ol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Non-3-yn-1-ol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Non-3-yn-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, Non-3-yn-1-ol can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Non-3-yn-1-ol can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Non-3-yn-1-ol can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to Non-3-yn-1-ol in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of Non-3-yn-1-ol in animal models are dose-dependent. At lower doses, Non-3-yn-1-ol may exhibit beneficial effects, such as enhancing specific cellular functions or providing protective effects against certain stressors. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental as the dosage increases .
Metabolic Pathways
Non-3-yn-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidation by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
non-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVRLFUTNYDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185263 | |
| Record name | Non-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31333-13-8 | |
| Record name | 3-Nonyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31333-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Non-3-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031333138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Nonyn-1-ol in the context of natural products?
A1: 3-Nonyn-1-ol serves as a crucial starting material in synthesizing various natural products. For instance, it's a key component in the synthesis of crepenynic acid (octadec-9-en-12-ynoic acid), a naturally occurring fatty acid found in several plant species. []
Q2: How is 3-Nonyn-1-ol utilized in the synthesis of flavor and fragrance compounds?
A2: Researchers utilize regiospecific deuteration of 3-Nonyn-1-ol and subsequent chain extension reactions to create deuterated versions of C-6 and C-9 flavor volatiles. For example, reduction of 3-Nonyn-1-ol using Wilkinson's catalyst, after protecting the alcohol group, leads to the production of 3,3,4,4-2H4-nonanol, a deuterated C-9 alcohol. This alcohol can then be further transformed into 3,3,4,4-2H4-nonanal, a deuterated C-9 aldehyde. []
Q3: Can you provide an example of 3-Nonyn-1-ol being used in the development of pharmacologically active compounds?
A3: Absolutely. 3-Nonyn-1-ol plays a vital role in the total synthesis of guineensine, a natural product with potent endocannabinoid uptake inhibitory properties. The synthesis strategy leverages a Suzuki coupling reaction to attach a benzodioxolyl moiety to a 3-Nonyn-1-ol derived unsaturated fatty acid chain. This efficient method yields guineensine in just five steps. []
Q4: Are there any studies exploring the biological activity of compounds derived from 3-Nonyn-1-ol?
A4: Yes, research indicates that endophytic fungi associated with Citrus macroptera Montr., a plant with ethnomedicinal uses, produce bioactive compounds. Notably, these fungi utilize 3-Nonyn-1-ol in their metabolic pathways. This finding highlights the potential of these fungi and their metabolites as sources of novel bioactive compounds. []
Q5: Can you elaborate on the analytical techniques employed to study and characterize 3-Nonyn-1-ol and its derivatives?
A5: Researchers rely on a combination of techniques, including gas chromatography and ELISA (enzyme-linked immunosorbent assay), to detect and quantify 3-Nonyn-1-ol derivatives. For instance, in the study concerning panaxytriol, a polyacetylenic alcohol, an ELISA was developed and demonstrated significantly higher sensitivity (about 5000 times) compared to gas chromatography. This ELISA method enabled the researchers to accurately measure panaxytriol levels in rat blood samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















